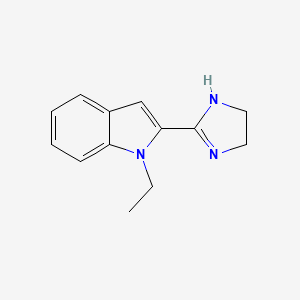

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethylindole |

InChI |

InChI=1S/C13H15N3/c1-2-16-11-6-4-3-5-10(11)9-12(16)13-14-7-8-15-13/h3-6,9H,2,7-8H2,1H3,(H,14,15) |

InChI Key |

PROCHFVBDUFTAF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NCCN3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indole at the N1 Position

The introduction of the ethyl group at the indole nitrogen (N1) is typically achieved via alkylation. Ethyl bromide or iodide serves as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃). Reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours, yielding 1-ethylindole intermediates with >85% efficiency. For example, 1-ethylindole derivatives synthesized via the Fischer indole method demonstrate compatibility with subsequent functionalization steps.

Imidazoline Ring Formation

The 4,5-dihydroimidazole (imidazoline) ring is constructed through cyclization reactions. Two primary approaches dominate:

-

Glyoxal-Ethylenediamine Condensation : Glyoxal derivatives react with ethylenediamine under mild acidic conditions (e.g., acetic acid) to form the imidazoline core. This method requires precise pH control (4.5–5.5) and temperatures of 50–70°C to minimize side products.

-

1-Acetyl-imidazolidin-2-one Activation : Phosphorus oxychloride (POCl₃) facilitates the reaction between 1-acetyl-imidazolidin-2-one and indole derivatives, forming the imidazoline ring at the indole’s 2-position. This method, reported in recent studies, achieves yields of 70–80% under anhydrous conditions.

Coupling Reactions for Molecular Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling reactions link the imidazoline and indole moieties. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base, aryl halides undergo coupling with boronic acid derivatives in tetrahydrofuran (THF) at 80–100°C. This method is favored for its selectivity and scalability, with yields exceeding 75%.

Nucleophilic Substitution

In cases where halogenated intermediates are accessible, nucleophilic substitution with imidazoline precursors occurs in acetone or dichloromethane (DCM) at room temperature. For example, 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate reacts with 1-ethylindole derivatives in the presence of triethylamine (Et₃N), achieving 65–70% yields.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and pH Control

-

Cyclization : 60–80°C ensures complete ring closure without decomposition.

-

Alkylation : Room temperature suffices for N-ethylation, minimizing by-products like dialkylated species.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing. A 2024 study demonstrated that this method reduces reaction times from 12 hours to 2 hours while achieving 90% yield.

Automated Reactor Systems

Automation enables precise control over reagent addition and pH adjustments, critical for reactions requiring anhydrous conditions or sensitive catalysts.

Structural Validation and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Conditions | Catalysts/Solvents |

|---|---|---|---|---|

| Alkylation-Cyclization | 3 | 75–85 | 60°C, DMF, K₂CO₃ | Pd(PPh₃)₄, Cs₂CO₃ |

| POCl₃-Mediated | 2 | 70–80 | Anhydrous DMF, 0°C to RT | POCl₃, Et₃N |

| Continuous Flow | 2 | 90 | 100°C, 2 hours | NiCl₂(dppe), THF |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes electrophilic substitution at the C3 position due to its electron-rich nature. Reaction conditions and regioselectivity depend on the substituents present:

-

Nitration : Occurs in mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 3-nitro derivatives.

-

Sulfonation : Requires oleum (fuming H₂SO₄) at 60°C for 2 hours.

Example :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2-(imidazolin-2-yl)-1-ethylindole | 72 |

Nucleophilic Substitution at Imidazoline Nitrogen

The secondary amine in the imidazoline ring participates in alkylation and acylation reactions:

Alkylation

Reacts with alkyl halides (e.g., CH₃I, EtBr) in anhydrous DMF at 60°C :

Acylation/Sulfonylation

Reacts with acyl/sulfonyl chlorides (e.g., ArSO₂Cl) in dichloroethane (DCE) at 90°C :

Key Data :

| Substrate (R-X) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-ClC₆H₄CH₂Br | p-TsOH | 6 | 78 |

| CH₃(CH₂)₅CH₂Br | TMSI | 8 | 65 |

Coordination Chemistry

The imidazoline nitrogen acts as a Lewis base , forming complexes with transition metals:

-

Cu(II) complexes : Synthesized in ethanol/water (1:1) at pH 7–8, characterized by shifts in IR ν(N-H) from 3310 cm⁻¹ to 3180–3050 cm⁻¹.

-

Zn(II) complexes : Exhibit enhanced stability in aqueous media compared to free ligands.

Stoichiometry :

| Metal Salt | M:L Ratio | Stability Constant (log β) |

|---|---|---|

| CuCl₂ | 1:2 | 12.4 ± 0.3 |

| Zn(NO₃)₂ | 1:1 | 8.9 ± 0.2 |

Multicomponent Reactions (MCRs)

Participates in Yonemitsu-type condensations with aldehydes and 1,3-dicarbonyl compounds under microwave irradiation :

General reaction :

Optimized Conditions :

| Aldehyde | Dicarbonyl Compound | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-NO₂C₆H₄CHO | Dimethyl malonate | Sc(OTf)₃ | 120 | 83 |

| PhCHO | Ethyl acetoacetate | mpCuO | 100 | 68 |

Biological Alkylation

The ethyl group at N1 undergoes oxidative metabolism in hepatic microsomes, forming reactive intermediates that bind to proteins :

Pathway :

-

CYP450-mediated oxidation to 1-(2-hydroxyethyl) derivative.

-

Further oxidation to reactive aldehyde species.

Metabolic Data :

| Species | t₁/₂ (min) | CLint (μL/min/mg) |

|---|---|---|

| Human | 42 ± 6 | 18.7 ± 2.1 |

| Rat | 27 ± 4 | 29.4 ± 3.5 |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies, it demonstrated effectiveness against pathogens such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi. Comparative analyses with standard antibiotics like ampicillin indicated promising results, suggesting the potential for developing new antimicrobial agents based on this compound.

Antitubercular Properties

Recent research highlights the compound's potential in treating tuberculosis. Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole were synthesized and tested against Mycobacterium tuberculosis, showing significant antitubercular activity when compared to established drugs like rifampicin.

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it may act on imidazoline binding sites, which are involved in regulating blood pressure and neuroprotection. This suggests a possible role as an antihypertensive agent.

Organic Synthesis Applications

Synthesis of Heterocyclic Compounds

In organic chemistry, this compound serves as a substrate for synthesizing various imidazole derivatives and heterocyclic compounds. It can undergo oxidative aromatization reactions to convert imidazolines into aromatic imidazoles, which are crucial in numerous chemical syntheses .

Catalytic Processes

The compound has been explored as a reactant in synthesizing α1-adrenoceptor agonists, which have therapeutic uses in cardiovascular diseases. Its unique structure allows it to participate in catalytic processes that could lead to the development of new therapeutic agents .

Analytical Chemistry Applications

Chromatography and Spectroscopy

In analytical chemistry, this compound is utilized as a standard or reagent in chromatographic and spectroscopic techniques. It aids in sample preparation or serves as a calibration standard to enhance the accuracy of analytical results .

Data Tables

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics against several strains of bacteria. This research supports the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Antitubercular Activity

In another investigation focused on antitubercular properties, derivatives of the compound were synthesized and tested against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives had comparable or superior activity to existing treatments, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Substitution at the 1-Position: Ethyl vs. Methyl

The 1-ethyl substituent distinguishes the target compound from its methyl-substituted analog, 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole (11C-BU99008). Preclinical studies show that the ethyl group enhances metabolic stability compared to the methyl variant, likely due to reduced susceptibility to oxidative demethylation. However, 11C-BU99008 demonstrates high selectivity for imidazoline-2 binding sites (I2BS) in the brain, with minimal affinity for MAO-B, making it a superior radiotracer for neuroimaging .

Table 1: 1-Substituted Indole-Imidazoline Derivatives

| Compound | 1-Substituent | Key Biological Properties | Reference |

|---|---|---|---|

| Target Compound | Ethyl | Potential antimicrobial/neurological use | |

| 11C-BU99008 | Methyl | I2BS selectivity, MAO-B resistance |

Indole Derivatives with Varied 2-Substituents

Compounds like 2-(4-Methoxyphenyl)-6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (43c) and 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-indole (44a) highlight the impact of additional substituents. Compound 43c, with a 4-methoxyphenyl group, exhibits moderate botulinum neurotoxin inhibition (IC50 ~10 µM), while 44a’s dual imidazoline groups enhance binding avidity but reduce solubility .

Table 2: 2-Substituted Indole-Imidazoline Derivatives

| Compound | 2-Substituent | Activity/Notes | Reference |

|---|---|---|---|

| 43c | 4-Methoxyphenyl | Botulinum toxin inhibition | |

| 44a | Bis-imidazoline | High binding, low solubility |

Heterocyclic Core Modifications

Replacing the indole core with benzoxazine or imidazo[4,5-b]pyridine alters pharmacological profiles. For example, 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine shows potent antihypertensive activity via α2-adrenoceptor agonism , whereas 2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine (11) demonstrates antimicrobial properties .

Table 3: Core-Modified Imidazoline Derivatives

| Compound | Core Structure | Biological Activity | Reference |

|---|---|---|---|

| Benzoxazine derivative | Benzoxazine | Antihypertensive (α2-agonist) | |

| Imidazo[4,5-b]pyridine | Imidazo-pyridine | Antimicrobial |

Metal Complexation Potential

Copper (II) complexes of imidazoline-phthalazinone hybrids, such as 2-[1-(arylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl]phthalazin-1(2H)-one, exhibit enhanced antimicrobial and antiproliferative activity compared to free ligands .

Key Research Findings

- Selectivity : Ethyl substitution improves metabolic stability but may reduce receptor specificity compared to methyl analogs .

- Structural Complexity : Bis-imidazoline derivatives (e.g., 44a) show increased binding but face solubility challenges .

- Core Influence: Non-indole cores (benzoxazine, imidazo-pyridine) shift activity toward cardiovascular or antimicrobial effects .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

The molecular formula of this compound is . It features an indole core substituted with a dihydroimidazole moiety, which is crucial for its biological interactions.

The compound exhibits multiple mechanisms of action, primarily through its interaction with various receptors and enzymes:

- Receptor Interaction : It has been shown to act as an agonist for alpha-adrenergic receptors, particularly alpha-2 receptors. This interaction can influence cardiovascular responses and central nervous system activities .

- Cytotoxicity : Recent studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cells, indicating significant cytotoxic potential .

Antihypertensive Effects

Research indicates that derivatives of this compound exhibit antihypertensive properties by modulating imidazoline binding sites (IBS) and adrenergic receptors. These compounds have been evaluated for their effects on mean arterial blood pressure (MAP) in spontaneously hypertensive rats, demonstrating a correlation between receptor affinity and blood pressure modulation .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. The most active derivatives have been identified to induce apoptosis in cancer cell lines, with specific compounds exhibiting selectivity towards particular types of cancer cells. For example:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5l | SISO (cervical) | 2.38 | Induces apoptosis |

| Compound 5m | RT-112 (bladder) | 3.77 | Induces apoptosis |

These findings suggest that structural modifications can enhance selectivity and potency against specific cancer types .

Cardiovascular Studies

A notable study investigated the cardiovascular effects of this compound derivatives on hypertensive models. Compounds with high affinity for alpha(2) adrenergic receptors were particularly effective in reducing MAP without significant side effects on heart rate .

Cancer Cell Line Studies

In vitro assays on various human cancer cell lines revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. For instance, treatment with compound 5m resulted in a marked increase in early and late apoptotic cells when compared to control groups .

Q & A

Q. Optimization Tips :

- Use catalysts like nickel or palladium for efficient coupling .

- Control temperature (60–80°C for cyclization, room temperature for alkylation) and solvent polarity (DMF for polar intermediates, dichloromethane for non-polar steps) to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Look for the singlet near δ 3.1–3.3 ppm (imidazoline CH₂ protons) and the ethyl group signals (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 3.8–4.0 ppm for CH₂). Aromatic indole protons appear between δ 7.0–8.5 ppm .

- FTIR : Key absorptions include N-H stretches (~3400 cm⁻¹ for indole), C=N imidazoline vibrations (~1625 cm⁻¹), and C-H bending of the ethyl group (~1380 cm⁻¹) .

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₁₃H₁₅N₃ would show m/z ≈ 213.1269 .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives across different assays?

Methodological Answer:

Contradictions often arise due to:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms (I₁ vs. I₂ imidazoline receptors). Standardize assays using validated cell models .

- Structural Modifications : The ethyl group’s steric effects may alter binding compared to methyl analogs (e.g., 11C-BU99008). Perform comparative SAR studies to isolate substituent impacts .

- Selectivity Profiling : Use radioligand binding assays (e.g., ³H-idazoxan for I₂ receptors) to quantify off-target interactions with monoamine oxidases or adrenergic receptors .

Advanced: What strategies improve metabolic stability in preclinical pharmacokinetic studies?

Methodological Answer:

- Structural Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to reduce cytochrome P450-mediated oxidation .

- Prodrug Design : Introduce hydrolyzable esters at the indole N1 position to enhance oral bioavailability .

- Formulation : Use lipid-based nanoemulsions to bypass first-pass metabolism. Validate stability via LC-MS/MS monitoring of plasma metabolites .

Basic: What crystallization techniques enable X-ray structure determination of imidazoline analogs?

Methodological Answer:

- Vapor Diffusion : Use methanol/water (3:1) as a precipitant at 4°C to grow single crystals .

- SHELX Refinement : Employ SHELXL for structure solution, focusing on resolving twinning (common in imidazoline derivatives) by adjusting HKLF 5 parameters .

- Challenges : Poor crystal quality due to flexible ethyl group? Soak crystals in cryoprotectants (e.g., glycerol) before data collection .

Advanced: How does the imidazoline ring’s electronic environment influence receptor binding, and what computational tools predict this?

Methodological Answer:

- Electrostatic Effects : Protonation of the imidazoline N-atoms at physiological pH enhances interactions with receptor carboxylate residues. Use Gaussian09 to calculate pKa and charge distribution .

- Docking Studies : Perform AutoDock Vina simulations with I₂ receptor homology models (PDB: 4U5Q) to map hydrogen bonds between the imidazoline ring and Glu-135 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under varying protonation states .

Basic: What validated HPLC methods ensure purity analysis, and how are they adapted for derivatives?

Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) with a 1.0 mL/min flow rate .

- Mobile Phase : Gradient elution with acetonitrile/0.1% TFA (20% → 80% over 20 min) to resolve imidazoline and indole peaks .

- Detection : UV at 254 nm. Adjust wavelength to 280 nm for nitro- or bromo-substituted analogs .

Advanced: How can off-target interactions with monoamine oxidases (MAOs) be controlled in neuropharmacological studies?

Methodological Answer:

- Selective Inhibition : Co-incubate with MAO-B inhibitors (e.g., selegiline) to isolate I₂ receptor effects .

- Comparative Binding : Use radiolabeled ¹¹C-BU99008 and PET imaging to quantify brain uptake in MAO-B knockout vs. wild-type models .

- Kinetic Analysis : Perform displacement assays with ³H-Ro 41-1049 to calculate Ki values for MAO-A/B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.